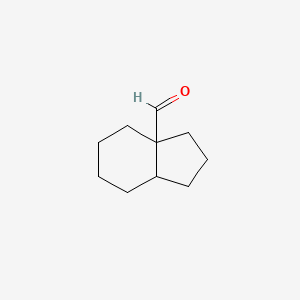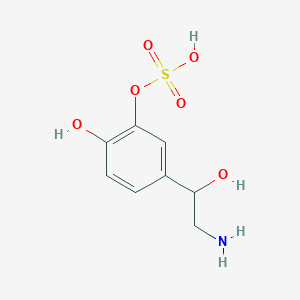
alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that is essential for energy production in living organisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate typically involves the acetylation of glucose followed by phosphorylation. The process begins with the protection of hydroxyl groups in glucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of glucose tetraacetate. The next step involves the phosphorylation of the protected glucose using a phosphorylating agent like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for glucose delivery.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate involves its interaction with enzymes and metabolic pathways. The compound can be phosphorylated or dephosphorylated by specific enzymes, influencing various biochemical processes. It may act as a substrate for enzymes involved in glycolysis and other metabolic pathways, thereby affecting cellular energy production and metabolism.
Comparaison Avec Des Composés Similaires
Alpha-D-Glucose 6-Phosphate: A key intermediate in glycolysis and gluconeogenesis.
Beta-D-Glucose 6-Phosphate: Another isomer with similar metabolic roles.
Glucose 1-Phosphate: Involved in glycogen synthesis and breakdown.
Propriétés
Formule moléculaire |
C14H21O13P |
|---|---|
Poids moléculaire |
428.28 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H21O13P/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16/h10-14H,5H2,1-4H3,(H2,19,20,21)/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
CESSCWLRACMFKJ-RGDJUOJXSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


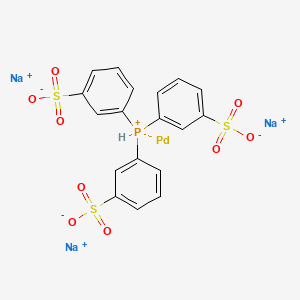
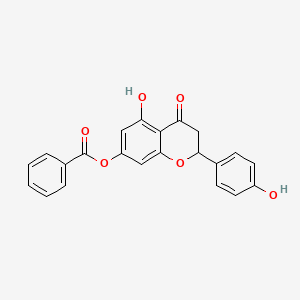
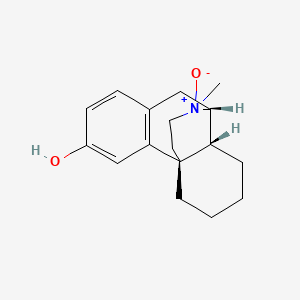
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)
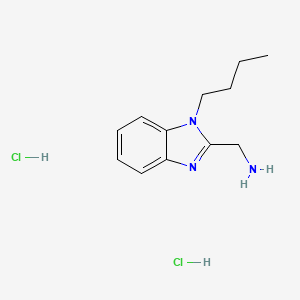


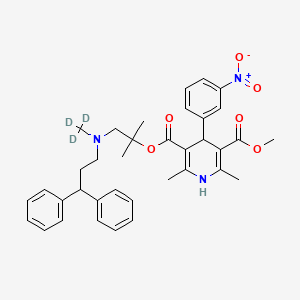
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
